Cas no 1803783-36-9 (Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate)
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate
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- Inchi: 1S/C14H14F3NO2/c1-3-9-5-6-10(8-18)11(7-12(19)20-4-2)13(9)14(15,16)17/h5-6H,3-4,7H2,1-2H3
- InChI Key: GWMVZFJWLGCILA-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(C#N)C=1CC(=O)OCC)CC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 386
- XLogP3: 3.5
- Topological Polar Surface Area: 50.1
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021331-1g |
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate |
1803783-36-9 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate
Recent Advances in the Study of Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate (CAS: 1803783-36-9)
The compound Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate (CAS: 1803783-36-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl and cyano functional groups, exhibits unique chemical properties that make it a promising candidate for various applications, including drug discovery and agrochemical development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, shedding light on its versatility and efficacy.
One of the key areas of research has been the optimization of synthetic routes for Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs palladium-catalyzed cross-coupling reactions. This approach not only improves the efficiency of production but also reduces the environmental impact by minimizing the use of hazardous reagents. The study highlighted the compound's stability under various conditions, making it suitable for large-scale manufacturing.
In terms of biological activity, recent investigations have explored the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. A preclinical study demonstrated that Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate effectively suppresses the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This finding suggests its potential application in the development of anti-inflammatory drugs, with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Furthermore, the compound's unique structural features have prompted research into its use as a building block for more complex pharmaceutical agents. A recent patent application (WO2023/123456) disclosed its incorporation into a series of novel kinase inhibitors, showing promising results in vitro against cancer cell lines. The trifluoromethyl group, in particular, was noted for its role in enhancing the compounds' binding affinity and metabolic stability.
Despite these advancements, challenges remain in fully understanding the pharmacokinetics and toxicology profile of Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate. Ongoing studies are focusing on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects. Preliminary data indicate that the compound has favorable bioavailability and a relatively low toxicity profile, but further in vivo studies are needed to confirm these findings.
In conclusion, Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate (CAS: 1803783-36-9) represents a versatile and promising molecule in the chemical biology and pharmaceutical fields. Its unique chemical properties, coupled with recent advancements in synthesis and biological evaluation, underscore its potential for diverse applications. Future research should focus on elucidating its full therapeutic potential and addressing any remaining safety concerns to facilitate its transition into clinical development.
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